(Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one
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Overview
Description
(Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the benzofuran family, characterized by a fused benzene and furan ring system, which contributes to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Core: The initial step involves the construction of the benzofuran core, which can be achieved through cyclization reactions of appropriate precursors such as 2-hydroxybenzaldehyde derivatives.
Introduction of the Methoxybenzylidene Group: The next step involves the condensation of the benzofuran core with 3-methoxybenzaldehyde under basic conditions to form the benzylidene moiety.
Attachment of the Pyrrolidinylmethyl Group: Finally, the pyrrolidinylmethyl group is introduced via nucleophilic substitution reactions, often using pyrrolidine and suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzylidene moiety can be reduced to the corresponding alkane.
Substitution: The methoxy and pyrrolidinylmethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of benzofuran-3-one derivatives.
Reduction: Formation of 2-(3-methoxybenzyl)-7-(pyrrolidin-1-ylmethyl)benzofuran.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies have shown that benzofuran derivatives exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Researchers are exploring its potential as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable benzofuran core and reactive functional groups.
Mechanism of Action
The mechanism of action of (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their activity. The benzylidene moiety can interact with enzymes and receptors, modulating their function. Additionally, the pyrrolidinylmethyl group can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
6-hydroxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one: Lacks the pyrrolidinylmethyl group, which may affect its solubility and biological activity.
2-(3-methoxybenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one: Lacks the hydroxyl group, potentially reducing its ability to form hydrogen bonds.
6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one: Lacks the methoxybenzylidene group, which may alter its reactivity and biological properties.
Uniqueness
(Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and methoxy groups allows for versatile chemical modifications, while the pyrrolidinylmethyl group enhances its solubility and bioavailability, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-25-15-6-4-5-14(11-15)12-19-20(24)16-7-8-18(23)17(21(16)26-19)13-22-9-2-3-10-22/h4-8,11-12,23H,2-3,9-10,13H2,1H3/b19-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDDYUWKQFVNNZ-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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